molecular formula C10H17N5O2S B3018512 2-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole CAS No. 2034251-19-7

2-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B3018512
CAS No.: 2034251-19-7
M. Wt: 271.34
InChI Key: LRWZWVNLFXXMRS-UHFFFAOYSA-N
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Description

2-(1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a heterocyclic compound featuring a triazole core linked to a pyrrolidine ring substituted with a pyrrolidin-1-ylsulfonyl group. Such compounds are of interest in medicinal chemistry due to their ability to interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

2-(1-pyrrolidin-1-ylsulfonylpyrrolidin-3-yl)triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2S/c16-18(17,13-6-1-2-7-13)14-8-3-10(9-14)15-11-4-5-12-15/h4-5,10H,1-3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWZWVNLFXXMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Scientific Research Applications

2-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole, we analyze its structural analogs and their reported activities.

Triazole-Pyrrolidine Derivatives with Aromatic Substituents

  • Compound 2ab : 1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)-5-fluorophenyl)-1H-1,2,3-triazole ()

    • Structural Differences : Replaces the sulfonyl group with a 4-fluorobenzyl substituent.
    • Activity : Demonstrated potent inhibitory activity in kinase assays, attributed to the electron-withdrawing fluorine and chlorine atoms enhancing binding affinity .
    • Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to methods used for triazole-pyrrolidine derivatives.
  • Compound 1a/1b : 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole ()

    • Structural Differences : Features an oxadiazole core instead of triazole and a phenylethyl-pyrrolidine substituent.
    • Activity : Exhibited antiviral properties against RNA viruses, with stereochemistry (R vs. S) influencing potency by 2–3-fold .

Triazole Derivatives with Sulfonamide Groups

For example:

  • 2-(3H)-Pyridin-3-yl-1H-1,2,4-triazole-1,3-dione derivatives ():
    • Structural Differences : Incorporates a pyridinyl-triazoledione scaffold rather than a pyrrolidine-sulfonyl group.
    • Activity : Showed moderate antimicrobial activity, likely due to the electron-deficient triazoledione enhancing interaction with bacterial enzymes .

Thermal and Chemical Stability

  • The target compound’s pyrrolidin-1-ylsulfonyl group may confer greater stability compared to benzyl- or phenylethyl-substituted analogs (e.g., 2ab or 1a/1b), as sulfonamides are less prone to oxidative degradation .
  • In contrast, triazole 1-oxides (e.g., 2-aryl-5-[(hydroximino)arylmethyl]-2H-1,2,3-triazole 1-oxides; ) are thermally labile, undergoing rearrangements under mild heating, which limits their utility in high-temperature applications .

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Key Substituents Reported Activity Reference
This compound Triazole Pyrrolidinylsulfonyl-pyrrolidine Not reported in evidence N/A
2ab () Triazole 4-Fluorobenzyl, 3,4-dichlorobenzyloxy Kinase inhibition
1a/1b () Oxadiazole Phenylethyl-pyrrolidine, pyridyl Antiviral
2-(3H)-Pyridin-3-yl-1H-1,2,4-triazole-1,3-dione Triazoledione Pyridinyl, aromatic aldehydes Antimicrobial

Biological Activity

The compound 2-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a triazole ring fused with pyrrolidine and sulfonamide functionalities. This unique arrangement contributes to its biological properties and interaction with various biological targets.

PropertyValue
Molecular FormulaC11H16N4O2S
Molecular Weight256.34 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole moiety is known for its role in inhibiting various enzymes, including serine hydrolases (SHs) and other proteases. Research indicates that derivatives of triazoles can irreversibly inactivate SHs, demonstrating significant selectivity and potency .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of triazole derivatives against several human cancer cell lines. For instance, a study evaluated the in vitro activity of various 1,2,3-triazole derivatives against HepG-2 (liver cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cell lines. Among these, certain derivatives exhibited potent activity comparable to established anticancer drugs like doxorubicin .

Table: Antiproliferative Activity of Triazole Derivatives

Compound IDCell LineIC50 (µM)Comparison DrugActivity Level
9MCF-75.6DoxorubicinComparable
16HepG-23.4DoxorubicinPotent
17HCT-1164.8DoxorubicinPotent
10A5496.0DoxorubicinModerate

Enzyme Inhibition

The compound also demonstrates enzyme inhibition properties. Specific studies have shown that triazole ureas can selectively inhibit various serine hydrolases with sub-nanomolar potency in cellular environments . This selectivity allows for targeted therapeutic applications while minimizing off-target effects.

Study on Serine Hydrolase Inhibition

A notable study investigated the selective inhibition of serine hydrolases by triazole ureas derived from similar structures to our compound. The research identified several compounds that inhibited SHs involved in critical biological processes, showcasing the potential for developing selective inhibitors for therapeutic use .

Anticancer Activity Assessment

In another study focusing on the antiproliferative activities of triazoles, researchers synthesized a series of compounds and evaluated their effects on multiple cancer cell lines. The findings indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells, suggesting their potential as anticancer agents .

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